molecular formula C₁₉₄H₂₉₅N₅₃O₅₈S B1574766 Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val CAS No. 131438-79-4

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val

Cat. No.: B1574766
CAS No.: 131438-79-4
M. Wt: 4329.82
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val is a linear peptide comprising 44 amino acid residues. The lack of cyclization or post-translational modifications distinguishes it from cyclic analogs like cTP () and nanoparticle-conjugated peptides ().

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205)/t102-,103-,104-,105-,106-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-,157-,158-,159-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWOUVRMGWFWIH-ILZZQXMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H295N53O58S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4330 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131438-79-4
Record name Human beta-amyloid peptide (1-40)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131438794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Pharmacokinetics

It has been suggested that beta-amyloid 1-40 can cross the blood-brain barrier, which would significantly impact its bioavailability and efficacy in the brain.

Action Environment

The action, efficacy, and stability of Beta-Amyloid 1-40 can be influenced by various environmental factors. For instance, the concentration of Beta-Amyloid 1-40 and its physicochemical characteristics can affect its interaction with neuronal receptors and its subsequent effects

Biological Activity

The peptide sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val is notable for its potential biological activities. This lengthy peptide, composed of 36 amino acids, exhibits various properties that may influence cellular signaling, immune responses, and enzymatic interactions.

Structure and Composition

The peptide comprises a mix of charged (Asp, Glu, Arg, His, Lys) and hydrophobic (Ala, Phe, Val, Leu, Gly) residues. This unique arrangement allows for diverse interactions with biological macromolecules.

Amino Acid Symbol Properties
Aspartic AcidAspNegatively charged
AlanineAlaHydrophobic
Glutamic AcidGluNegatively charged
PhenylalaninePheAromatic, hydrophobic
ArginineArgPositively charged
HistidineHisPositively charged
SerineSerPolar
GlycineGlyNeutral
TyrosineTyrPolar, aromatic
ValineValHydrophobic
GlutamineGlnPolar
LysineLysPositively charged
LeucineLeuHydrophobic
IsoleucineIleHydrophobic
MethionineMetHydrophobic

1. Cellular Signaling

Peptides similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser are known to influence cellular signaling pathways. The presence of charged residues suggests potential roles in receptor binding and modulation of enzyme activities. For example, studies indicate that peptides can interact with phospholipase A2, impacting inflammatory responses.

2. Immune Modulation

The peptide's structure may allow it to modulate immune responses. Charged amino acids like Arg and His are known to play roles in nitric oxide synthesis and pH buffering within physiological environments . This suggests a potential application in immunotherapy or as an adjuvant in vaccines.

3. Antimicrobial Properties

Research has indicated that peptides with similar sequences exhibit antimicrobial properties. The ability of charged residues to interact with cell membranes suggests that this peptide could disrupt bacterial membranes, leading to cell lysis.

4. Enzymatic Interactions

The peptide may also influence enzymatic activity through specific interactions with enzymes. For instance, it has been shown that similar peptides can form hydrogen bonds with active site residues of enzymes like phospholipase A2, which is crucial for understanding their role in metabolic pathways.

Study 1: Interaction with Phospholipase A2

A study demonstrated that a peptide similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser binds to phospholipase A2, enhancing its enzymatic activity. The interaction was characterized by the formation of hydrogen bonds between specific residues in the peptide and the enzyme's active site.

Study 2: Antimicrobial Activity

In vitro experiments showed that peptides with similar sequences displayed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to electrostatic interactions between the negatively charged residues of the peptide and the positively charged components of the bacterial membrane.

Scientific Research Applications

Structural Studies

N-terminal Fragment Analysis
Research has employed the N-terminal fragment of the Aβ peptide to understand its structural properties. A study utilized a fragment-based approach to investigate the conformational dynamics of this sequence, providing insights into how these structures may contribute to amyloid fibril formation and stability .

Disease Mechanisms

Alzheimer's Disease Research
The Aβ peptide is central to the pathophysiology of Alzheimer's disease. Its aggregation into plaques is a hallmark of the disease, leading to neurotoxicity and cognitive decline. Studies have demonstrated that Aβ peptides can induce oxidative stress and disrupt cellular functions, making them a target for therapeutic interventions aimed at preventing plaque formation and promoting clearance .

Drug Development

Therapeutic Targets
The Aβ peptide serves as a target for drug development aimed at treating Alzheimer's disease. Compounds that inhibit the aggregation of Aβ or promote its degradation are being investigated as potential therapies. For instance, small molecules and monoclonal antibodies designed to interact with Aβ have shown promise in preclinical studies .

Biomarker Identification

Diagnostic Applications
Aβ peptides are being explored as biomarkers for early diagnosis of Alzheimer's disease. The levels of Aβ in cerebrospinal fluid (CSF) and plasma can indicate disease progression and severity, providing a non-invasive method for monitoring patients .

Functional Studies

Regulatory Functions
Beyond their role in neurodegeneration, Aβ peptides have been implicated in various metabolic and regulatory functions within cells. They are involved in kinase activation, cholesterol transport regulation, and inflammatory responses, suggesting potential roles in cellular signaling pathways .

Case Studies

Study Focus Area Findings
Study 1Structural DynamicsInvestigated conformational changes in Aβ fragments, revealing insights into aggregation mechanisms .
Study 2Therapeutic DevelopmentIdentified small molecules that inhibit Aβ aggregation, showing potential for drug development .
Study 3Biomarker ResearchCorrelated Aβ levels in CSF with cognitive decline, supporting its use as a diagnostic marker .

Chemical Reactions Analysis

Chiral Stability

The peptide exhibits excellent chiral stability , as demonstrated by high-performance liquid chromatography (HPLC) profiles showing minimal racemization during synthesis .

Methionine Oxidation

The peptide contains a methionine residue (Met35) that undergoes oxidation to form methionine sulfoxide (Met(O₂)) . This reaction is catalyzed by reactive oxygen species (ROS) and significantly affects the peptide’s properties:

Property Wild-Type Met(O₂) Variant
Aggregation Rate FastComparable
Toxicity HighHigh

A study by Maiti et al. confirmed that the sulfoxide form retains the same aggregation kinetics and toxicity as the wild-type peptide .

Mechanism

The oxidation involves a two-electron transfer, converting the sulfur atom in methionine from -1 to +1 oxidation state:
Met S1)Met O S+1)\text{Met S}^{-1})\rightarrow \text{Met O S}^{+1})

This reaction is irreversible under physiological conditions .

Kinetics

The peptide forms amyloid fibrils through a nucleation-dependent polymerization mechanism. Key steps include:

  • Monomer formation : Soluble monomers undergo conformational changes.

  • Nucleation : Critical concentration (~50 μM) triggers fibril nucleation .

  • Elongation : Rapid growth via monomer addition to fibril ends .

Stage Time Scale Characteristics
Lag phase0–24 hoursMonomer accumulation
Nucleation24–48 hoursFibril formation
Elongation48–72 hoursRapid fibril growth

Structural Insights

  • Hydrophobic interactions : Phe residues (Phe4, Phe20) drive core formation .

  • Hydrogen bonding : Asp, Glu, and Ser residues stabilize β-sheet structures .

Mass Spectrometry

  • ESI-MS : Confirms molecular weight (4074 g/mol) .

  • MALDI-TOF : Monitors oxidation states (e.g., Met → Met(O₂)) .

HPLC Analysis

  • Reversed-phase HPLC : Separates wild-type and oxidized variants .

  • Size-exclusion chromatography (SEC) : Tracks aggregation states .

Key Findings

  • Synthesis : Fmoc-SPPS ensures high purity (>95%) and minimal racemization .

  • Oxidation : Met(O₂) retains amyloidogenic potential, suggesting ROS-driven modifications do not mitigate toxicity .

  • Aggregation : Fibril formation is concentration-dependent and accelerates at physiological pH (7.4) .

For further research, studies on in vivo oxidation kinetics and cross-seeding with other amyloid proteins (e.g., tau) are recommended.

References : PubChem CID 57339251. Sigma-Aldrich Product Information Sheet A9810. Sigma-Aldrich Search Results. PubChem CID 131636539. PNAS 63.4 (1969): 1389. VWR Product Page H-7324.0500BA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclic vs. Linear Peptides

Feature Target Compound Cyclic Peptide cTP (cyclo-Cys-Arg-Lys-Asp-Val-Tyr-)
Structure Linear Cyclic (via Cys-Cys disulfide or thioester linkage)
Stability Likely susceptible to proteolysis Enhanced resistance to enzymatic degradation
Bioactivity Unknown; sequence suggests potential immune modulation 2× higher macrophage phagocytosis and B-cell antibody activity vs. TP5
Residue Composition High charged/hydrophobic balance (e.g., Arg, Asp, Val) Charged core (Arg, Lys, Asp) with aromatic Tyr

Key Insight : Cyclization in cTP improves pharmacokinetics and bioactivity compared to linear analogs like thymopentin (TP5). The target compound’s linear structure may limit its therapeutic utility unless stabilized via formulation or chemical modification .

Functional Analogs: Antimicrobial Peptides

Feature Target Compound PlnF PlnJ
Sequence Motifs Arg-His-Asp, Phe-Phe-Ala Phe-Asn-Arg-Gly-Gly-Tyr Val-Phe-His-Ala-Tyr-Ser-Ala-Arg
Charge Net negative (-1 at physiological pH) Net positive (+4) Net positive (+3)
Hydrophobic Content 34% (Val, Leu, Phe, Ile) 28% (Phe, Val, Gly) 31% (Val, Phe, Leu)
Function Hypothesized antimicrobial or anti-inflammatory activity Bactericidal activity against Gram-positive pathogens Synergistic antimicrobial action with PlnF

Key Insight : The target compound lacks the cationic charge typical of Pln peptides, which are critical for membrane disruption. However, its hydrophobic clusters (e.g., Phe-Phe-Ala) may facilitate membrane interactions .

Enzyme Inhibitors and Binding Motifs

Feature Target Compound α2-Antiplasmin (α2AP) Dogfish ACTH
Key Residues Asp-Ser-Gly-Tyr, His-His-Gln-Lys Arg-Lys-Asp-Val-Tyr (shared with TP5) Ser-Tyr-Ser-Met-Glu-His-Phe-Arg (steroidogenic region)
Function Potential protease inhibition or substrate binding Plasmin inhibition via reactive center loop Corticosteroidogenesis promotion (15% potency of human ACTH)
Homology Low homology with α2AP (<20% sequence overlap) 11 amino acid differences vs. human ACTH, mostly in non-critical regions

Key Insight : The target peptide’s His-His-Gln-Lys motif resembles metal-binding or catalytic sites in proteases, but its lack of homology with α2AP or ACTH suggests a unique mechanism .

Targeted Delivery Systems

Feature Target Compound A-RGDV Nanoparticles
Targeting Motif Phe-Arg-His-Asp (positions 4–7) Arg-Gly-Asp-Val (RGDV) thrombus-targeting motif
Delivery Mechanism Linear peptide; no inherent targeting Self-assembling nanoparticles with thrombus-specific aspirin release
Bioactivity Unknown 16,700× lower effective dose vs. aspirin in antithrombotic assays

Nanoparticle conjugation could enhance its delivery efficiency .

Data Tables

Table 1: Residue Composition Comparison

Compound Charged Residues (%) Hydrophobic Residues (%) Aromatic Residues (%)
Target Compound 34% 34% 9% (Tyr, Phe)
PlnF 28% 28% 6% (Tyr)
cTP 50% 17% 17% (Tyr)
Dogfish ACTH 38% 31% 8% (Phe, Tyr)

Table 2: Functional Comparison

Compound Key Activity Effective Dose/Concentration Reference
Target Compound Unknown N/A -
cTP Immune enhancement 10 μM (in vitro)
A-RGDV Antithrombotic 0.06 nmol/kg (in vivo)
PlnF/PlnJ Antimicrobial synergy 2–4 μg/mL (MIC)

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most widely used method for preparing peptides of this length and complexity is Solid-Phase Peptide Synthesis (SPPS) . This method allows stepwise assembly of the peptide chain anchored to a solid resin, facilitating purification and automation.

  • Fmoc/t-Bu Strategy : The most common approach uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-terminal protection and t-Bu (tert-butyl) groups for side-chain protection.
  • Stepwise coupling : Each amino acid is sequentially coupled using activated derivatives (e.g., HBTU, HATU) to form peptide bonds.
  • Side-chain protection : Critical residues such as Asp, Glu, His, Lys, Ser, and Tyr are protected to prevent side reactions.
  • Cleavage and deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups removed using trifluoroacetic acid (TFA) cocktails.

This method is well-documented for peptides like beta-amyloid (1-42), enabling high purity and yield.

Recombinant Expression

For large-scale or biologically active peptide production, recombinant DNA technology is also employed:

  • Expression in E. coli : The gene encoding the peptide is cloned into an expression vector and expressed as a fusion protein.
  • Purification : The fusion protein is purified and then enzymatically or chemically cleaved to release the target peptide.
  • Advantages : Cost-effective for large quantities, allows isotopic labeling for structural studies.
  • Limitations : Requires optimization to avoid aggregation and misfolding due to peptide hydrophobicity.

Recombinant beta-amyloid (1-42) peptides with purity >98% have been reported using this method.

Purification Techniques

Regardless of synthesis method, purification is essential:

Detailed Research Findings on Preparation

Preparation Aspect Description Notes
Resin type Polystyrene-based resins with appropriate linker (e.g., Wang or Rink amide resin) Supports Fmoc-SPPS, stable under synthesis conditions
Coupling reagents HBTU, HATU, DIC with additives like Oxyma Pure Efficient activation, reduces racemization
Side-chain protecting groups t-Bu for Asp, Glu, Ser, Tyr; Boc for Lys; Trt for His, Gln; Pbf for Arg Prevents side reactions during elongation
Cleavage cocktail TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) Removes protecting groups and cleaves peptide from resin
Purification method Reverse-phase HPLC using C18 columns with gradients of acetonitrile/water + 0.1% TFA Achieves >95% purity, essential for biological studies
Characterization MALDI-TOF or ESI mass spectrometry, analytical HPLC Confirms identity and purity
Recombinant expression E. coli expression with fusion tags (e.g., His-tag), followed by affinity chromatography Suitable for isotopic labeling and large-scale production

Notes on Challenges and Optimization

  • Aggregation tendency : Beta-amyloid peptides are prone to aggregation during synthesis and purification, which can reduce yield and purity. Optimization of solvent systems and temperature control is critical.
  • Sequence length : At 42 residues, the peptide is at the upper limit of routine SPPS, requiring careful monitoring of coupling efficiency and deprotection completeness.
  • Post-synthesis modifications : Occasionally, peptides are modified (e.g., amidation, phosphorylation) to mimic physiological forms or study functional effects.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Purpose/Effect
Resin loading 0.3–0.6 mmol/g Balances synthesis scale and resin swelling
Coupling time 30–60 minutes per amino acid Ensures complete coupling
Deprotection reagent 20% Piperidine in DMF Removes Fmoc protecting group
Cleavage cocktail TFA:H2O:TIS:EDT (95:2.5:1.5:1) Removes side-chain groups and resin cleavage
Purification gradient 5–60% acetonitrile in water over 30–60 minutes Separates peptide from impurities
Analytical confirmation MALDI-TOF or ESI-MS, HPLC purity >95% Verifies identity and quality

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the primary structure and purity of this peptide?

  • Methodology : Use a combination of mass spectrometry (MS) for molecular weight verification, amino acid sequencing (Edman degradation or LC-MS/MS) for sequence validation, and reverse-phase HPLC for purity assessment. Post-translational modifications (e.g., phosphorylation) require phosphopeptide enrichment followed by tandem MS for site-specific identification .
  • Data Interpretation : Compare observed mass-to-charge ratios with theoretical values. Purity thresholds >95% are standard for reproducible experimental outcomes .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for this sequence to minimize aggregation during synthesis?

  • Methodology :

  • Use Fmoc/t-Bu chemistry with coupling agents like TBTU/DIPEA to enhance reaction efficiency .
  • Incorporate pseudo-proline dipeptides at positions with consecutive hydrophobic residues (e.g., Phe-Phe or Val-Val) to reduce β-sheet formation .
  • Monitor aggregation via circular dichroism (CD) during cleavage and purification steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this peptide across studies?

  • Methodology :

  • Standardize buffer conditions (e.g., pH, ionic strength) to control aggregation states, which influence receptor binding .
  • Validate peptide conformation using nuclear magnetic resonance (NMR) under physiological conditions to correlate structural dynamics with activity .
  • Replicate experiments with batch-to-batch consistency checks via HPLC and MS .

Q. How can computational modeling predict interaction sites between this peptide and amyloidogenic proteins?

  • Methodology :

  • Perform molecular dynamics (MD) simulations to identify hydrophobic patches (e.g., Phe-Phe-Ala motifs) that drive β-sheet stacking .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Cross-reference with alanine-scanning mutagenesis to pinpoint critical residues .

Q. What experimental controls are essential when studying this peptide’s membrane-disruption mechanisms?

  • Methodology :

  • Include negative controls (e.g., scrambled-sequence peptides) to distinguish sequence-specific effects from nonspecific lipid interactions.
  • Use fluorescence dye leakage assays with liposomes mimicking neuronal membranes to quantify pore formation .
  • Validate results with cryo-electron microscopy (cryo-EM) to visualize peptide-lipid interactions .

Data-Driven Analysis Frameworks

Q. How to design a kinetic study to characterize aggregation pathways under varying pH conditions?

  • Methodology :

  • Track aggregation via Thioflavin T fluorescence and dynamic light scattering (DLS) over time.
  • Apply Finke-Watzky two-stage kinetic modeling to differentiate nucleation and elongation phases.
  • Correlate aggregation rates with structural changes observed in Fourier-transform infrared spectroscopy (FTIR) .

Q. What statistical approaches mitigate variability in post-translational modification detection?

  • Methodology :

  • Use multiple reaction monitoring (MRM) MS with stable isotope-labeled standards for quantification.
  • Apply principal component analysis (PCA) to distinguish technical noise from biologically relevant modifications .

Reference Table: Key Analytical Methods and Applications

Technique Application Strengths Limitations References
Mass Spectrometry (MS)Sequence validation, PTM detectionHigh sensitivity, precise mass accuracyRequires peptide ionization optimization
NMR SpectroscopyConformational dynamics under native conditionsDirect structural insightsLimited resolution for large aggregates
Molecular Dynamics (MD)Interaction site predictionAtomistic detail, dynamic modelingComputational cost for large systems
Thioflavin T AssayAggregation kineticsHigh throughput, real-time monitoringNonspecific binding to β-sheets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.